

A Head-to-Head Comparison of Commercial PTX3 ELISA Kits for Researchers

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Compound of Interest

Compound Name: PTX3 protein

Cat. No.: B1176979

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For researchers, scientists, and drug development professionals, the accurate quantification of Pentraxin 3 (PTX3) is crucial for investigating its role in inflammation, innate immunity, and various disease states. The selection of a reliable ELISA kit is a critical first step in ensuring the validity of experimental results. This guide provides an objective comparison of commercially available PTX3 ELISA kits, supported by performance data from manufacturers' datasheets, to aid in your selection process.

Performance Characteristics of PTX3 ELISA Kits

The following table summarizes the key quantitative performance characteristics of several human PTX3 ELISA kits. It is important to note that these values are as reported by the manufacturers and direct, independent comparative studies may yield different results.

Feature	R&D Systems (Quantikine)	Abcam (SimpleStep) [1]	Invitrogen[2]]	BioVendor[3]	FineTest[4]
Product Code	DPTX30	ab214570	EH386RB	RD19147720 OR	EH0263
Assay Type	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA
Sensitivity (LOD)	0.026 ng/mL	3.4 pg/mL	0.08 ng/mL	22 pg/mL	0.188 ng/mL
Assay Range	0.3 - 20 ng/mL	15.6 - 1000 pg/mL	0.08 - 20 ng/mL	78 - 5000 pg/mL	0.313 - 20 ng/mL
Sample Types	Serum-free Cell Culture Supernates, EDTA Plasma, Saliva	Saliva, Cell culture extracts, Tissue Extracts, Heparin Plasma, Citrate plasma, Cell culture supernatant, Serum, EDTA Plasma[1]	Supernatant, Serum[2]	Stool, Serum, Saliva, Plasma[3]	Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Other liquid samples[4]
Intra-Assay CV (%)	Not specified	Not specified	<10%[2]	3.4%[3]	Not specified
Inter-Assay CV (%)	Not specified	Not specified	<12%[2]	7.2%[3]	Not specified
Assay Time	5.0 hours	1h 30m[1]	4 hr 45 min[2]	< 3.5 hours[3]	4h[4]
Species Reactivity	Human	Human[1]	Human[2]	Human[3]	Human[4]

Experimental Protocols: A Generalized Sandwich ELISA Workflow

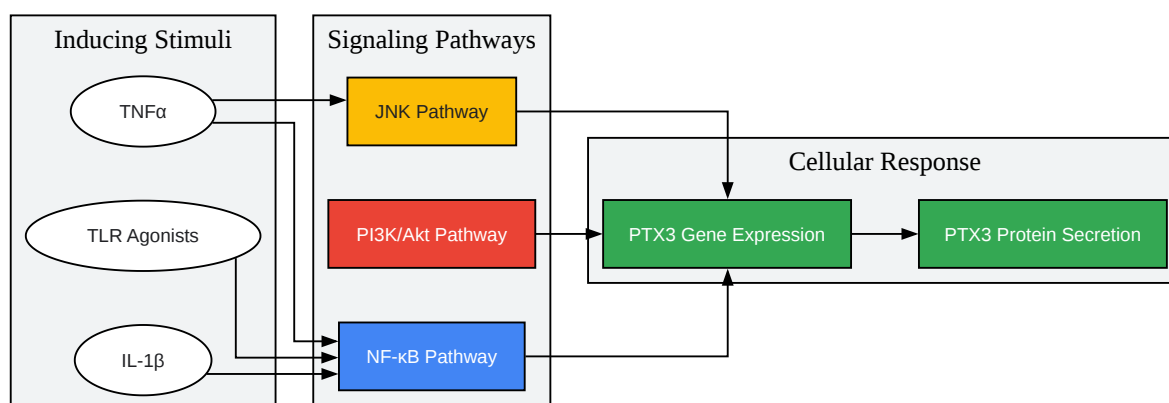
While specific protocols vary between manufacturers, the fundamental steps of a sandwich ELISA for PTX3 quantification are consistent. The following is a generalized protocol based on common procedures. For accurate results, always refer to the specific kit's manual.

- **Reagent Preparation:** Prepare all reagents, including standards, samples, wash buffer, and detection antibodies, according to the kit's instructions. This may involve reconstituting lyophilized components and diluting concentrated solutions.
- **Plate Coating (if applicable):** For uncoated kits, the microplate wells are first coated with a capture antibody specific for PTX3 and incubated to allow for binding. Pre-coated plates are ready for immediate use.
- **Blocking:** The remaining protein-binding sites in the wells are blocked using a blocking buffer to prevent non-specific binding of subsequent reagents.
- **Sample and Standard Incubation:** Add prepared standards and samples to the appropriate wells. During this incubation, the PTX3 antigen present in the samples and standards will bind to the capture antibody.
- **Washing:** The plate is washed multiple times with a wash buffer to remove any unbound substances.
- **Detection Antibody Incubation:** A biotinylated detection antibody, which also recognizes PTX3, is added to each well. This antibody binds to a different epitope on the captured PTX3, forming a "sandwich".
- **Washing:** Another wash step is performed to remove the unbound detection antibody.
- **Enzyme Conjugate Incubation:** A streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells. The streptavidin binds to the biotin on the detection antibody.
- **Washing:** A final, thorough wash is conducted to remove the unbound enzyme conjugate.

- **Substrate Addition:** A chromogenic substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.
- **Stopping the Reaction:** A stop solution is added to terminate the enzymatic reaction. This usually results in a color change.
- **Data Acquisition:** The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
- **Data Analysis:** A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of PTX3 in the samples is then determined by interpolating their absorbance values on the standard curve.

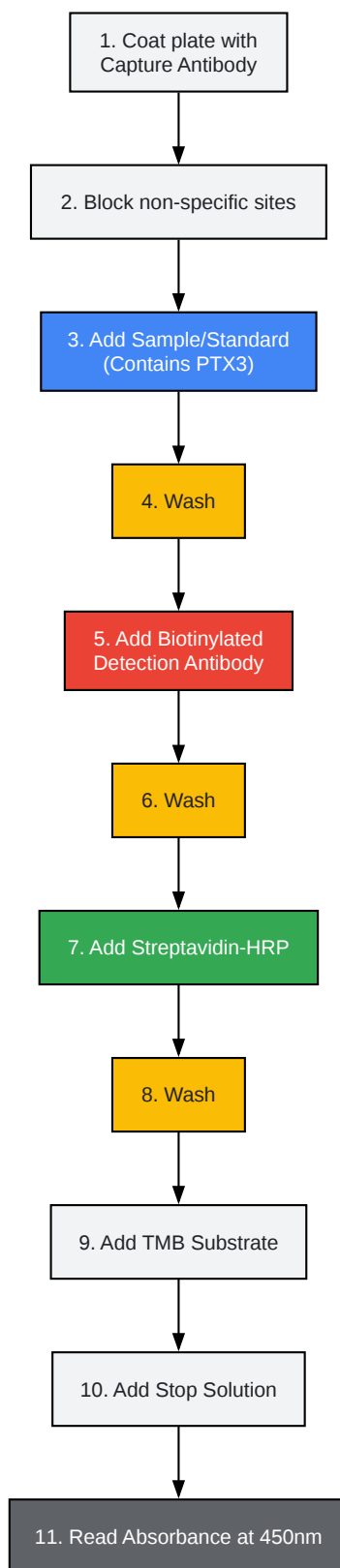
Visualizing Key Processes

To better understand the biological context and the experimental procedure, the following diagrams illustrate the PTX3 signaling pathway and a typical ELISA workflow.



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Caption: PTX3 Signaling Pathway Induction.



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Caption: Generalized Sandwich ELISA Workflow.

Concluding Remarks

The choice of a PTX3 ELISA kit should be guided by the specific requirements of your research, including the required sensitivity, the sample types to be analyzed, and the available laboratory equipment and time. While this guide provides a comparative overview of several commercially available kits, it is recommended to consult the manufacturer's datasheets and, if possible, perform in-house validation to ensure the chosen kit meets the specific needs of your experimental setup.

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References

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